molecular formula C17H17N3OS B11391961 4-(1-methyl-1H-benzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

4-(1-methyl-1H-benzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B11391961
M. Wt: 311.4 g/mol
InChI Key: JGVQOMMQZLMSOF-UHFFFAOYSA-N
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Description

4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Ring: Starting from an appropriate precursor, such as o-phenylenediamine, the benzodiazole ring can be synthesized through cyclization reactions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific functional groups and reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.

    Material Science: Possible applications in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action for 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE: can be compared with other benzodiazole derivatives, thiophene-containing compounds, and pyrrolidinone derivatives.

Uniqueness

    Structural Uniqueness: The combination of benzodiazole, thiophene, and pyrrolidinone moieties in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.

    Functional Uniqueness: The specific arrangement of functional groups may confer unique reactivity and interaction profiles, making it a valuable compound for various applications.

Conclusion

4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex and potentially valuable compound with applications in medicinal chemistry, organic synthesis, and material science. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C17H17N3OS/c1-19-15-7-3-2-6-14(15)18-17(19)12-9-16(21)20(10-12)11-13-5-4-8-22-13/h2-8,12H,9-11H2,1H3

InChI Key

JGVQOMMQZLMSOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4

Origin of Product

United States

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